1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The process may also include purification steps such as crystallization, chromatography, and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes involved in nucleic acid synthesis or by interfering with the replication of viral genomes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Uridine: Another pyrimidine nucleoside with a similar structure but different functional groups.
Cytidine: Similar in structure but contains an amino group instead of a methoxy group.
Thymidine: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness: 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methoxy groups
Properties
Molecular Formula |
C11H16N2O7 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7?,8+,10-/m1/s1 |
InChI Key |
ZJQLVUOUHLNLDA-LCFZEIEZSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=C(C(=O)NC2=O)CO |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.